(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an amino alcohol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino alcohol group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate amino alcohol precursor under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a de-brominated amino alcohol
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The brominated thiophene ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: can be compared with other amino alcohols and brominated thiophenes:
Similar Compounds: (1S)-2-Amino-1-(4-chlorothiophen-2-yl)ethan-1-ol, (1S)-2-Amino-1-(4-fluorothiophen-2-yl)ethan-1-ol
Uniqueness: The presence of a bromine atom in the thiophene ring provides unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C6H8BrNOS |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m0/s1 |
InChI Key |
FQBFUFJLOZRNDZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)[C@H](CN)O |
Canonical SMILES |
C1=C(SC=C1Br)C(CN)O |
Origin of Product |
United States |
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